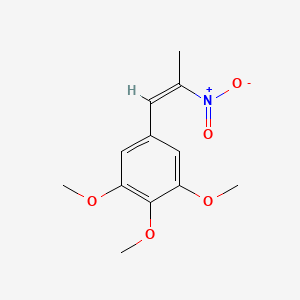

Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-

Description

BenchChem offers high-quality Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h5-7H,1-4H3/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTKQLIXDCWWJG-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344210 | |

| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-76-3 | |

| Record name | Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene: Synthesis, Characterization, and Applications

Introduction

1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene is a substituted β-nitrostyrene derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a molecule featuring two key structural motifs—the electron-rich 1,2,3-trimethoxybenzene core and the highly reactive 2-nitropropenyl group—it serves as a versatile precursor for a wide array of more complex molecular architectures. The IUPAC name for the thermodynamically more stable trans isomer is 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene .[1]

The trimethoxyphenyl (TMP) moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds, including the potent tubulin-destabilizing agent Combretastatin A-4.[2] Its presence often imparts favorable pharmacokinetic properties and specific interactions with biological targets.[1][3][4] Concurrently, the nitroalkene functional group is a powerful synthetic handle, acting as a potent Michael acceptor and a precursor to amines, ketones, and other functional groups, making it invaluable for the construction of novel chemical entities.[5][6]

This guide provides a comprehensive overview of the synthesis, structural elucidation, reactivity, and potential applications of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene, with a focus on its relevance to researchers in drug discovery and chemical development.

Physicochemical and Structural Properties

The fundamental properties of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene are summarized in the table below. The compound exists as a crystalline solid, with its color and melting point influenced by isomeric purity and crystalline form.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][3][7] |

| Molecular Weight | 253.25 g/mol | [3][7] |

| Exact Mass | 253.09502258 Da | [3][7] |

| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene | [1][3] |

| CAS Number | 38059-94-8 ((E)-isomer)[1][3] | |

| Appearance | Yellow to orange crystalline powder (predicted) | [4] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform) | [4] |

Structural Formula

The molecule consists of a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a 2-nitropropenyl group at position 5. The double bond of the propenyl group is conjugated with both the benzene ring and the nitro group, which dictates its electronic properties and reactivity.

Figure 1. 2D Structure of 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene. Source: PubChem CID 2063530.[1]

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction).[5][8][9] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[5] For the target molecule, this translates to the condensation of 1,2,3-trimethoxy-5-formylbenzene with nitroethane .

Reaction Mechanism

The Henry reaction proceeds via a three-step mechanism:[5][8][10]

-

Deprotonation: A base abstracts an acidic α-proton from nitroethane, forming a resonance-stabilized nitronate anion. The pKa of nitroethane is approximately 8.5, allowing for the use of mild bases.[8]

-

Nucleophilic Addition: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,2,3-trimethoxy-5-formylbenzene. This C-C bond-forming step yields a β-nitro alkoxide intermediate.

-

Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base, to form a β-nitro alcohol. Under the reaction conditions, particularly with heating, this intermediate readily undergoes dehydration (elimination of water) to yield the final conjugated nitroalkene product, 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene.

Caption: Synthetic workflow for 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene via the Henry reaction.

Protocol: Representative Synthesis

This protocol describes a generalized procedure for the synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene based on standard Henry reaction conditions.[6] The synthesis of the precursor aldehyde can be achieved via formylation (e.g., Vilsmeier-Haack reaction) of 1,2,3-trimethoxybenzene, which itself is synthesized from the methylation of pyrogallol.[11][12][13]

Materials:

-

1,2,3-trimethoxy-5-formylbenzene (1.0 eq)

-

Nitroethane (5.0-10.0 eq, serves as reagent and solvent)

-

Ammonium acetate (0.5 eq, catalyst)

-

Ethanol (for recrystallization)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,2,3-trimethoxy-5-formylbenzene (1.0 eq) and ammonium acetate (0.5 eq).

-

Reagent Addition: Add an excess of nitroethane (5.0-10.0 eq) to the flask.

-

Condensation: Heat the reaction mixture to reflux (approx. 114 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the excess nitroethane under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to afford the title compound as yellow crystals.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic techniques. Below are the predicted key characteristics.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Two singlets or narrow doublets (due to meta-coupling) around δ 6.5-7.0 ppm. Vinyl Proton: A singlet around δ 8.0-8.3 ppm. Methyl Protons (C-CH₃): A singlet or narrow doublet around δ 2.4-2.6 ppm. Methoxy Protons (OCH₃): Two singlets; one integrating to 6H (positions 1,3) and one to 3H (position 2), around δ 3.8-4.0 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 105-160 ppm. Carbons bearing methoxy groups will be downfield. Alkene Carbons: Signals between δ 130-150 ppm. Methyl Carbon (C-CH₃): A signal around δ 15-20 ppm. Methoxy Carbons (OCH₃): Signals around δ 56-61 ppm. |

| IR (Infrared) | NO₂ Asymmetric Stretch: Strong band at ~1520-1550 cm⁻¹. NO₂ Symmetric Stretch: Strong band at ~1340-1360 cm⁻¹. C=C Alkene Stretch: Medium band at ~1620-1640 cm⁻¹. C-O Ether Stretch: Strong band(s) at ~1000-1250 cm⁻¹. C-H Aromatic Stretch: Bands >3000 cm⁻¹. |

| MS (Mass Spec.) | Molecular Ion (M⁺): Peak at m/z = 253. Key Fragments: Loss of NO₂ (m/z = 207), loss of methoxy groups, and other characteristic aromatic fragmentations. PubChem lists major fragments at m/z 253, 191, and 206.[1][7] |

Reactivity and Applications in Drug Development

The synthetic utility of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene stems from the versatile reactivity of the nitroalkene moiety.[7]

-

Michael Addition: As a potent Michael acceptor, the β-carbon of the nitropropenyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, enolates). This reaction is fundamental for building molecular complexity.[14]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, LiAlH₄). This transformation yields 1-(1,2,3-trimethoxyphenyl)propan-2-amine derivatives, which are scaffolds for phenethylamine-based psychoactive compounds and other pharmaceuticals.

-

Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, providing access to complex cyclic and heterocyclic systems.[7][15]

The 1,2,3-trimethoxyphenyl core is a privileged scaffold in medicinal chemistry, most notably as the "A-ring" in the combretastatin family of anticancer agents, which inhibit tubulin polymerization.[2] The synthesis of analogs containing this core is a major focus of cancer research.[1][3][4] Therefore, 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene represents a valuable starting material for developing novel combretastatin analogs or other potential therapeutic agents targeting tubulin or other oncological targets.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, its chemical structure suggests hazards analogous to other nitrostyrenes and aromatic nitro compounds. The related compound 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene is classified with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

ProQuest. (2023, October 16). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Available at: [Link]

-

ACS Publications. (2019, November 20). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]

-

PubChem. 1,2,3-Trimethoxy-5-((1E)-2-nitro-1-propen-1-yl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2020, January 13). Asymmetric catalysis in direct nitromethane-free Henry reactions. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (2021, March 4). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. PMC. Available at: [Link]

-

Master Organic Chemistry. Henry Reaction. Available at: [Link]

-

MDPI. (2017, July 5). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Available at: [Link]

-

ACS Publications. (2013, May 8). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. Henry reaction. Available at: [Link]

-

ScienceDirect. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available at: [Link]

-

Organic Chemistry Portal. Henry Reaction. Available at: [Link]

-

ACS Publications. (2015, January 30). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. The Microwave Promoted Condensation of Aldehydes with Nitromethane. Available at: [Link]

-

ResearchGate. Henry reaction of various aldehydes and nitroethane with catalysts 1 and 5 a. Available at: [Link]

-

Patsnap. (2008, July 16). Synthesis process of 1,2,3-trimethoxy benzene. Eureka. Available at: [Link]

-

National Center for Biotechnology Information. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. PMC. Available at: [Link]

- Google Patents. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.

-

NIST. Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2025, August 7). Green Synthesis of 1,2,3-Trimethoxybenzene. Available at: [Link]

Sources

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Henry Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Synthesis process of 1,2,3-trimethoxy benzene - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- in organic solvents

Topic: Solubility Profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide characterizes the solubility profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- (also referred to in literature as 3,4,5-Trimethoxy-phenyl-2-nitropropene or substituted

Understanding this profile is critical for two primary workflows:

-

Purification: Exploiting temperature-dependent solubility coefficients for high-purity recrystallization.

-

Reaction Engineering: Selecting solvent systems that maintain homogeneity during reduction (e.g., to phenethylamines) or condensation reactions.

Physicochemical Characterization

To predict solubility behavior, we must first establish the solute's thermodynamic properties. The molecule features a non-polar aromatic core modified by polar functionalities.

| Property | Value / Characteristic | Implication for Solubility |

| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene | Target Compound |

| Common Alias | 3,4,5-Trimethoxy-2-nitropropene | Literature standard for search |

| Molecular Weight | ~253.25 g/mol | Moderate size; diffusion limited in viscous solvents |

| LogP (Predicted) | ~2.1 – 2.5 | Lipophilic; prefers organic phases over aqueous |

| H-Bond Donors | 0 | No proton donation capability |

| H-Bond Acceptors | 5 (3 Methoxy, 2 Nitro oxygens) | Good interaction with protic solvents (Alcohols) |

| Melting Point | ~94–96°C (Propenyl) / ~120°C (Styrene analog) | Solid at RT; amenable to melt crystallization |

Electronic Structure & Solvation Mechanism

The nitro group creates a strong local dipole, making the molecule soluble in polar aprotic solvents (e.g., DMSO, DCM). However, the trimethoxybenzene ring provides significant van der Waals surface area, ensuring solubility in aromatic hydrocarbons (e.g., Toluene). The lack of H-bond donors renders it insoluble in water, as it cannot disrupt the hydrogen-bonding network of water energetically.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with the solute at varying temperatures. This hierarchy is essential for designing purification protocols.

Solubility Data Table

| Solvent Class | Specific Solvent | Solubility (Cold 20°C) | Solubility (Hot 80°C/Reflux) | Application Utility |

| Chlorinated | Dichloromethane (DCM) | Very High (>200 g/L) | N/A (Boils at 40°C) | Extraction / Chromatography |

| Chloroform | Very High | Very High | Extraction | |

| Alcohols | Methanol (MeOH) | Moderate | High | Primary Recrystallization |

| Ethanol (EtOH) | Low-Moderate | High | Primary Recrystallization | |

| Isopropanol (IPA) | Low | High | Ideal Recrystallization | |

| Aromatic | Toluene | High | Very High | Synthesis Medium (Dean-Stark) |

| Benzene | High | Very High | Avoid (Toxicity) | |

| Esters | Ethyl Acetate | High | Very High | Co-solvent / Chromatography |

| Alkanes | Hexane / Heptane | Insoluble | Very Low | Anti-solvent (Precipitation) |

| Polar Aprotic | Acetic Acid (Glacial) | High | Very High | Synthesis Solvent |

| Aqueous | Water | Insoluble | Insoluble | Quenching / Washing |

Solvation Thermodynamics Diagram

The following diagram illustrates the energetic interactions driving these solubility observations.

Caption: Thermodynamic solvation pathways. Alcohols offer a temperature-switchable solubility window, while chlorinated solvents overcome lattice energy at all temperatures.

Recrystallization Protocol (Self-Validating)

The standard for purity in drug development is a sharp melting point and clean HPLC profile. Recrystallization from Isopropanol (IPA) or Ethanol (EtOH) is the industry standard for this compound class because these solvents exhibit a steep solubility curve relative to temperature.

Why this works (The Science):

-

Impurity Rejection: Non-polar impurities (starting aldehydes) remain soluble in the cold alcohol mother liquor. Highly polar impurities (salts) are insoluble in hot alcohol and can be filtered off.

-

Crystal Growth: The nitropropene crystallizes slowly upon cooling, forming distinct needles that exclude impurities from the lattice.

Step-by-Step Methodology

-

Dissolution (The "Hot" Phase):

-

Place crude 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene in an Erlenmeyer flask.

-

Add Isopropanol (IPA) at a ratio of approximately 5–7 mL per gram of solute.

-

Heat to boiling (approx. 82°C) with magnetic stirring.

-

Checkpoint: If the solid does not dissolve completely, add IPA in 1 mL increments. If "oiling out" occurs (red/orange oil at bottom), add a small amount of Toluene or Ethanol to solubilize the oil, then continue.

-

-

Filtration (Hot):

-

If insoluble particles remain (likely inorganic salts), filter the hot solution rapidly through a pre-warmed Buchner funnel.

-

-

Crystallization (The "Cold" Phase):

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not shock cool, as this traps impurities.

-

Once room temperature is reached, place the flask in a refrigerator (4°C) for 4 hours.

-

Observation: Bright yellow/orange crystalline needles should form.

-

-

Collection:

-

Filter the crystals using vacuum filtration.[1]

-

Wash: Rinse the filter cake with ice-cold IPA (minimal volume) followed by a wash with cold Heptane (to remove residual alcohol and speed drying).

-

-

Validation:

-

Dry in a vacuum oven at 40°C.

-

Measure Melting Point.[2] Target: 94–96°C (Sharp range < 2°C indicates high purity).

-

Implications for Synthesis & Processing

The solubility profile dictates the operational boundaries for subsequent chemical transformations, particularly the reduction of the nitroalkene to the amine (e.g., Mescaline analogues).

Workflow Diagram: Solubility Impact on Processing

Caption: The choice of purification solvent directly impacts the compatibility of the subsequent reduction step (e.g., avoiding alcohols if using Lithium Aluminum Hydride).

Critical Considerations:

-

Reduction with Hydrides (LiAlH4): The compound must be strictly dry. Recrystallization from alcohols requires thorough drying (vacuum) to remove solvated alcohol, which would otherwise quench the hydride reagent dangerously.

-

Reduction with NaBH4/Cu: This is often done in ethanol. Therefore, wet crystals from an ethanol recrystallization can be used directly, saving drying time and energy.

-

Henry Reaction Quenching: Since the compound is insoluble in water but soluble in Acetic Acid (common synthesis solvent), pouring the reaction mixture into ice water is the most efficient method to crash out the crude product.

References

-

PubChem. (2025).[3][4][5] Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- Compound Summary. National Library of Medicine. Available at: [Link]

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the synthesis and properties of trimethoxy-nitrostyrenes).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Theoretical basis for solubility parameter analysis).

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. 1,2,3-Trimethoxybenzene (CAS 634-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Trimethoxy-5-((1E)-2-nitro-1-propen-1-yl)benzene | C12H15NO5 | CID 2063530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | C12H15NO5 | CID 781576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-

An In-depth Technical Guide to the Safety Profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-

This document provides a comprehensive safety and handling guide for Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of a formal Safety Data Sheet (SDS), this guide has been constructed by synthesizing data from structurally analogous compounds, primarily asarone isomers and related nitroalkenes, to provide a robust, albeit inferred, safety profile. This approach is designed to empower researchers, scientists, and drug development professionals with the critical information needed to handle this compound with the highest degree of caution.

Compound Identification and Analogue-Based Hazard Framework

Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is a substituted phenylpropene. Its chemical structure dictates its potential toxicological and reactivity profile. The safety assessment herein is built upon the well-documented properties of its core structural components: the asarone backbone and the nitroalkene functional group.

-

Asarone Analogy : The 1,2,3-trimethoxybenzene core is structurally related to asarone isomers (α- and β-asarone), which are known for their significant biological activities and associated toxicities.[1][2] Preclinical studies on asarones have indicated potential hepatotoxicity (liver damage), mutagenicity, genotoxicity, and carcinogenicity.[2][3][4] Therefore, Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- must be handled as a potential carcinogen and organ-toxicant.

-

Nitroalkene Reactivity : The presence of the 2-nitropropenyl group classifies this compound as a nitroalkene. This functional group is a potent Michael acceptor, making it highly reactive towards biological nucleophiles like thiols (e.g., in cysteine residues of proteins). This reactivity is the basis for the irritant properties and potential for broader toxicity of this chemical class.[5] Nitroaromatic compounds are also known to be harmful if swallowed, inhaled, or in contact with skin and may release toxic nitrogen oxides (NOx) upon decomposition.[6][7][8]

The following diagram illustrates the logic underpinning this analogue-based hazard assessment.

Caption: Hazard assessment derived from structural analogues.

Chemical and Physical Properties

The known physical and chemical properties are summarized below. These values are critical for understanding the compound's behavior during handling and experimentation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₅ | [9][10] |

| Molecular Weight | 253.25 g/mol | [9][10] |

| Appearance | Yellow to orange crystalline powder | [10] |

| Melting Point | 92–96°C | [10] |

| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, chloroform. | [10] |

| CAS Numbers | 5556-76-3, 38059-94-8 | [9][10][11] |

| XLogP3 | 2.5 | [9][11] |

Inferred Hazard Identification and Toxicological Profile

Given the lack of specific toxicological studies on this molecule, a precautionary approach is mandatory. The following hazards are inferred from its structural analogues.

Primary Health Hazards:

-

Carcinogenicity and Genotoxicity : Based on extensive data for α- and β-asarone, this compound should be treated as a suspected carcinogen and potential mutagen.[2][3]

-

Organ Toxicity : Chronic exposure may lead to hepatotoxicity (liver damage) and cardiotoxicity , as observed with asarone isomers.[3][12]

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[8][10]

-

Irritation : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][10]

Chemical Hazards:

-

Reactivity : Highly reactive with strong oxidizing and reducing agents.[5][13]

-

Thermal Decomposition : When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[5][6]

Safe Handling and Exposure Control Protocol

Strict adherence to the following protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

All handling of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

| Equipment | Specification | Rationale |

| Hand Protection | Nitrile rubber gloves (inspect before use). | Provides a barrier against skin contact.[13][15] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[16] |

| Skin/Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[14] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. For spill cleanup or in case of ventilation failure, use a NIOSH/MSHA-approved respirator with an appropriate particle filter. | [15][17] |

Step-by-Step Handling Protocol for Solid Compound

This protocol ensures that the solid compound is handled in a manner that minimizes aerosolization and contamination.

-

Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

-

Designate Work Area : Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing :

-

Use an analytical balance placed inside the fume hood or a weighing enclosure.

-

Carefully transfer the desired amount of the crystalline powder from the stock bottle to a tared weighing vessel using a clean spatula.

-

Avoid creating dust. If any material is spilled, clean it immediately following the spill response protocol (Section 6.2).

-

-

Transfer :

-

For addition to a reaction, carefully add the solid directly to the reaction flask.

-

If dissolving first, add the solvent to the weighing vessel to dissolve the solid before transferring the solution. This minimizes the risk of airborne dust.

-

-

Post-Handling :

-

Tightly cap the stock bottle and wipe it down with a damp cloth before returning to storage.

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone).

-

Dispose of all contaminated disposable materials (gloves, bench paper, wipes) in a designated hazardous waste container.[18]

-

-

Hygiene : Wash hands thoroughly with soap and water after removing gloves.[16]

Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent hazardous reactions.

-

Conditions : Store in a tightly sealed container in a cool, dry, and dark place.[13][14] A well-ventilated area designated for toxic or carcinogenic chemicals is recommended.

-

Stability : As a nitroalkene, the compound may be sensitive to heat and light.[5] It is stable under recommended storage conditions.[13]

| Incompatible Materials | Rationale for Incompatibility |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions.[13] |

| Strong Reducing Agents | The nitro group can be reduced, potentially in an exothermic reaction.[5][16] |

| Strong Bases | Can catalyze polymerization or decomposition reactions.[5][16] |

Emergency Procedures

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][19]

-

In Case of Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14][16]

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][19]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16][20]

Spill Response Protocol

In the event of a spill, follow this workflow precisely.

Caption: Step-by-step workflow for safe spill management.

Synthesis and Reactivity Insights

This compound is often synthesized via the nitration of asarone derivatives. For instance, the nitration of β-asarone using reagents like silver nitrite (AgNO₂) and iodine can yield related nitropropene compounds.[21][22] Understanding the synthesis is crucial as it informs researchers about potential impurities and the reactive nature of the starting materials and product. The nitropropenyl moiety serves as a valuable synthetic intermediate, particularly for Michael addition reactions, allowing for the introduction of various nucleophiles to build more complex molecular scaffolds.[10][11]

Conclusion: A Call for Caution and Empirical Data

This guide establishes a detailed, albeit inferred, safety profile for Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. The structural relationship to known toxic compounds like asarone isomers and the inherent reactivity of the nitroalkene group demand that this chemical be handled with extreme caution at all times. It should be treated as a potential carcinogen, mutagen, and irritant. The protocols outlined in this document provide a framework for minimizing risk. However, this guide is not a substitute for empirical safety testing. Researchers are strongly encouraged to pursue formal toxicological assessments to validate and expand upon the safety profile presented here.

References

-

Chellian, R., Pandy, V., & Mohamed, Z. (2017). Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence. Phytomedicine, 32, 41-58. 1

-

Gogulamudi, V. R., et al. (2017). Pharmacology and toxicology of α-and β-Asarone: A review of preclinical evidence. ScienceDirect. 2

-

Uebel, T., et al. (2021). α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation. Journal of Applied Toxicology, 41(5), 683-703. Link

-

Uebel, T., et al. (2020). α‐Asarone, β‐asarone, and γ‐asarone: Current status of toxicological evaluation. ResearchGate. Link

-

PubChem. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. National Center for Biotechnology Information. Link

-

Synthetika. (n.d.). 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE. Synthetika. Link

-

Benchchem. (n.d.). In-depth Technical Guide: Stability and Storage Conditions for 3-Nitro-2-hexene. Benchchem. Link

-

Smolecule. (2023). 1,2,3-trimethoxy-5-(2-nitro-1-propen-1-yl)benzene. Smolecule. Link

-

European Commission. (2002). Opinion of the Scientific Committee on Food on the presence of β-asarone in flavourings and other food ingredients with flavouring properties. European Commission. Link

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Benzene, 1,2,3-trimethoxy-. Fisher Scientific. Link

-

Fisher Scientific. (2021). SAFETY DATA SHEET - Benzeneacetonitrile, 4-nitro-. Fisher Scientific. Link

-

MilliporeSigma. (2025). SAFETY DATA SHEET. MilliporeSigma. Link

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Nitrocumene. TCI Chemicals. Link

-

MilliporeSigma. (2025). SAFETY DATA SHEET - Benzene. MilliporeSigma. Link

-

Synerzine. (2018). Safety Data Sheet - Benzene, 1,2,3-trimethoxy-. Synerzine. Link

-

Solenis. (2019). SAFETY DATA SHEET. Solenis. Link

-

ResearchGate. (2014). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... ResearchGate. Link

-

MilliporeSigma. (2024). SAFETY DATA SHEET. MilliporeSigma. Link

-

MilliporeSigma. (2025). SAFETY DATA SHEET. MilliporeSigma. Link

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific. Link

-

Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. Link

-

Thermo Fisher Scientific. (2005). SAFETY DATA SHEET - Benzene, 1,3,5-trimethoxy-. Thermo Fisher Scientific. Link

-

Benchchem. (n.d.). Synthesis routes of 1,2,4-Trimethoxy-5-nitrobenzene. Benchchem. Link

-

PubChem. (n.d.). 1,2,3-Trimethoxy-5-((1E)-2-nitro-1-propen-1-yl)benzene. National Center for Biotechnology Information. Link

-

PlantaeDB. (2025). 1,2,3-trimethoxy-5-[(E)-3-methoxyprop-2-enyl]benzene. PlantaeDB. Link

-

Cheméo. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. Cheméo. Link

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific. Link

-

NJ.gov. (2000). HAZARD SUMMARY - 2-Nitrophenol. New Jersey Department of Health. Link

-

NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. NIST WebBook. Link

-

Merck Millipore. (2024). SAFETY DATA SHEET. Merck Millipore. Link

-

Sigma-Aldrich. (n.d.). 1,2,3-Trimethoxy-5-[(1E)-2-nitro-1-propen-1-yl]benzene. Sigma-Aldrich. Link

-

Benchchem. (n.d.). Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry. Benchchem. Link

-

ThermoFisher. (2025). SAFETY DATA SHEET. ThermoFisher. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Carl ROTH. Link

-

Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE. Loba Chemie. Link

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Link

-

ResearchGate. (n.d.). Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene (1), 1-(2, 4,... ResearchGate. Link

-

National Institutes of Health. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PMC - NIH. Link

Sources

- 1. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Pharmacology and toxicology of α-and β-Asarone: A review of preclinical evidence [academia.edu]

- 3. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nj.gov [nj.gov]

- 7. carlroth.com [carlroth.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | C12H15NO5 | CID 781576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]

- 11. Buy 1,2,3-trimethoxy-5-(2-nitro-1-propen-1-yl)benzene | 38059-94-8 [smolecule.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. fishersci.fr [fishersci.fr]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Thermodynamic Stability and Structural Integrity of 3,4,5-Trimethoxy-beta-Nitrostyrene Derivatives: A Comprehensive Technical Guide

Introduction: The Donor- -Acceptor System[1]

The 3,4,5-trimethoxy-beta-nitrostyrene (3,4,5-TMNS) scaffold represents a classic "push-pull" conjugated system.[1] In drug development, this moiety is frequently investigated not merely as a precursor to phenethylamines (such as Mescaline) but as a pharmacophore in its own right, exhibiting tubulin polymerization inhibition and antimicrobial activity.

From a thermodynamic perspective, the stability of this molecule is governed by the electronic interplay between the electron-rich 3,4,5-trimethoxy benzene ring (Donor) and the electron-deficient nitrovinyl side chain (Acceptor). This D-

Structural Criticality

Unlike its alpha-methylated counterparts (nitropropenes), which suffer from steric twist, 3,4,5-TMNS maintains a near-planar conformation in the solid state. This planarity maximizes

Thermodynamic Parameters & Crystal Polymorphism

The thermodynamic stability of 3,4,5-TMNS is best understood through its lattice energy and phase transitions.

Crystal Lattice and Polymorphism

Experimental data indicates that 3,4,5-TMNS exhibits polymorphism, a critical factor for shelf-life and bioavailability.

| Parameter | Value / Observation | Thermodynamic Implication |

| Melting Point (Form I) | 125.5 – 126.5 °C | Stable crystalline form; high lattice energy.[1] |

| Melting Point (Form II) | ~117 – 118 °C | Metastable form; often results from rapid cooling.[1] |

| Phase Transition | ~121 °C | Endothermic allotropic change.[1] |

| Crystal Habit | Yellow needles/plates | High surface area; sensitive to moisture if not compacted.[1] |

| Conformation | Planar (Dihedral angle | Maximized resonance stabilization energy.[1] |

Expert Insight: During scale-up, rapid precipitation often yields the metastable Form II (mp ~117°C).[1] To ensure thermodynamic stability (Form I), a slow recrystallization from boiling lower alcohols (Methanol or Isopropanol) is required to allow the molecules to organize into the lowest-energy lattice arrangement.

Electronic Stability (DFT Insights)

Density Functional Theory (DFT) studies on nitrostyrenes reveal a significant HOMO-LUMO gap, indicative of kinetic stability in inert environments.[1] However, the low-lying LUMO is concentrated on the nitrovinyl group, making it the site of initial degradation.

-

LUMO: Localized on the nitroalkene chain.

-

Dipole Moment: High, due to the D-

-A nature, increasing solubility in polar aprotic solvents but also increasing hygroscopicity.

Synthesis: Thermodynamic vs. Kinetic Control[1][4][5][6][7]

The formation of 3,4,5-TMNS via the Henry Reaction (nitroaldol condensation) is reversible. Understanding the control mechanisms is vital for high purity.

The Henry Condensation Pathway

The reaction between 3,4,5-trimethoxybenzaldehyde and nitromethane proceeds via a

-

Kinetic Product: The

-nitroalcohol (formed fast, reversible). -

Thermodynamic Product: The trans-nitrostyrene (formed via dehydration, irreversible under driving conditions).[1]

To drive the reaction to the thermodynamically stable alkene, water must be removed (azeotropic distillation or dehydrating agents), and heat must be applied to overcome the activation energy of elimination.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion and the critical dehydration step that locks the molecule into its conjugated, stable form.

Caption: Figure 1.[1][4] The Henry Reaction pathway showing the shift from the kinetic nitroalcohol to the thermodynamically stable conjugated nitrostyrene.

Degradation Pathways & Stability Profiling

Despite the stability of the conjugated system, the alkene bond is susceptible to cleavage. The primary degradation vector is Retro-Henry (Hydrolysis) , particularly in non-neutral pH environments.

The Hydrolysis Mechanism

In the presence of moisture and trace base/acid, water acts as a nucleophile attacking the

-

Nucleophilic Attack: Water/OH- attacks the

-carbon.[1] -

Products: 3,4,5-trimethoxybenzaldehyde (distinct odor) + Nitromethane.[1]

Polymerization

Unlike styrene, nitrostyrenes are less prone to radical polymerization due to the inhibiting effect of the nitro group. However, "dimer" formation has been noted in literature when reduction is attempted with insufficient reducing agent, or during prolonged exposure to UV light (2+2 cycloaddition).

Visualization: Degradation Logic

Caption: Figure 2.[1] Primary degradation pathways.[1] Hydrolysis is the dominant risk factor in storage.

Experimental Protocols

Standardized Synthesis (Thermodynamic Optimization)

Objective: Isolate the stable E-isomer (Form I) with minimal kinetic impurities.[1]

-

Reagents: 3,4,5-Trimethoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq, excess as solvent/reactant), Ammonium Acetate (0.4 eq).

-

Reaction: Reflux in Glacial Acetic Acid (or Nitromethane neat) for 2–4 hours.

-

Note: The use of acetic acid buffers the reaction, preventing base-catalyzed polymerization of the product.

-

-

Workup: Cool slowly to 0°C. The D-

-A nature makes the product highly crystalline. -

Purification: Recrystallize from boiling Isopropanol (IPA) .

-

Critical Step: Allow the IPA solution to cool to room temperature slowly over 4 hours before icing. This promotes the formation of the stable Form I polymorph (mp ~126°C). Rapid cooling yields Form II.[1]

-

Accelerated Stability Assay

Objective: Determine shelf-life and stress resistance.[1]

| Stress Condition | Duration | Method | Acceptance Criteria |

| Hydrolysis | 24h @ pH 4, 7, 9 | HPLC-UV (254 nm) | < 2% Benzaldehyde formation |

| Thermal | 1 week @ 60°C | DSC / Melting Point | No shift in endotherm onset |

| Photostability | 24h UV exposure | HPLC | < 0.5% Dimer content |

Visualization: Stability Testing Workflow

Caption: Figure 3. Workflow for validating the thermodynamic stability of the synthesized derivative.

Conclusion

The thermodynamic stability of 3,4,5-trimethoxy-beta-nitrostyrene is a function of its conjugated planarity and crystal packing efficiency.[1] While the molecule is electronically stable due to resonance, it is chemically vulnerable to hydrolysis at the

Researchers must prioritize thermodynamic control during synthesis (driving dehydration) and polymorph control during isolation (slow recrystallization).[1] The presence of the metastable Form II (mp ~117°C) is a leading indicator of suboptimal processing, which correlates with higher degradation rates.

References

-

Synthesis and Reactivity of Nitrostyrenes

-

Crystal Structure Analysis

-

Reaction Mechanisms (Henry Reaction)

-

Degrad

-

Computational D

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. 3,4,5-Trimethoxy-beta-Nitrostyrene and 3,4,5-Trimethoxyphenyl-2-Nitroethane [erowid.org]

- 3. designer-drug.com [designer-drug.com]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Literature review of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- synthesis pathways

Executive Summary

Compound Identity: 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene CAS Registry Number: 5556-76-3 Common Synonyms: 3,4,5-Trimethoxy-phenyl-2-nitropropene; 3,4,5-TM-P2NP.[1]

This technical guide provides a rigorous analysis of the synthesis pathways for 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene. This compound is a critical substituted nitroalkene intermediate, primarily utilized in structure-activity relationship (SAR) studies involving phenethylamine derivatives.[1] It serves as a potent Michael acceptor in organic synthesis, allowing for diverse functionalization of the alkene moiety.

Regulatory & Safety Disclaimer: This document is for educational and research purposes only. The target compound is a direct chemical precursor to 3,4,5-trimethoxyamphetamine (TMA-2), a controlled substance in many jurisdictions (e.g., Schedule I in the USA). Researchers must verify compliance with all local, state, and federal regulations regarding the possession and synthesis of listed precursors.

Mechanistic Foundation: The Henry Reaction

The synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene relies on the Henry Reaction (Nitroaldol Condensation) .[2][3] This involves the coupling of 3,4,5-trimethoxybenzaldehyde with nitroethane.[4]

The reaction proceeds via a base-catalyzed mechanism:[2][3][5]

-

Deprotonation: A base abstracts an

-proton from nitroethane, generating a resonance-stabilized nitronate anion.[2][3] -

Nucleophilic Attack: The nitronate attacks the carbonyl carbon of the aldehyde, forming a

-nitroalkoxide.[2][3] -

Protonation & Elimination: The alkoxide is protonated to an alcohol, followed by dehydration (elimination of water) to yield the conjugated nitroalkene.[2]

Mechanism Visualization

Figure 1: Mechanistic flow of the Henry condensation between nitroethane and the substituted benzaldehyde.[2]

Synthesis Protocols

Method A: Classical Ammonium Acetate Catalysis

This is the industry-standard "Shulgin method," favored for its reliability and scalability. It utilizes ammonium acetate as a dual catalyst (providing both ammonia as a base and acetic acid as a proton source) in a glacial acetic acid solvent.

-

Reaction Type: Homogeneous Catalysis / Condensation

-

Key Reagents: 3,4,5-Trimethoxybenzaldehyde, Nitroethane, Ammonium Acetate, Glacial Acetic Acid.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 20.0 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of glacial acetic acid.

-

Addition: Add 15.0 mL of nitroethane (excess) and 4.0 g of anhydrous ammonium acetate.

-

Reflux: Heat the mixture to gentle reflux (~100°C) for 2–4 hours. The solution will darken from yellow to deep orange/red.

-

Workup: Cool the solution to room temperature. Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

Crystallization: The product will precipitate as a yellow solid. If an oil forms, scratch the glass or seed with a crystal to induce precipitation.

-

Purification: Filter the crude solid and recrystallize from boiling ethanol or methanol.

-

Yield: Typically 75–85%.

Method B: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry)

This modern approach utilizes a solid support (Alumina) and microwave irradiation to drastically reduce reaction time and solvent waste.

-

Reaction Type: Heterogeneous Catalysis / Solvent-Free

-

Key Reagents: Basic Alumina (

), Potassium Carbonate (

Protocol:

-

Preparation: Mix basic alumina (standard grade) with potassium carbonate (10% w/w).

-

Loading: Adsorb 3,4,5-trimethoxybenzaldehyde (10 mmol) and nitroethane (12 mmol) onto the solid support by mixing thoroughly in a beaker.

-

Irradiation: Place the dry mixture in a microwave reactor. Irradiate at 300W for 3–5 minutes (in 1-minute intervals to prevent overheating).

-

Extraction: Cool the solid matrix. Wash with dichloromethane (DCM) or ethyl acetate to extract the product.

-

Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol.

-

Yield: 85–92% (High purity).

Method C: Ionic Liquid Catalyzed (Recyclable Media)

Using ionic liquids like 2-hydroxyethylammonium acetate (2-HEAA) allows for a high-yield reaction at room temperature or mild heat, with the advantage of catalyst recyclability.

-

Reaction Type: Ionic Liquid Catalysis

-

Key Reagents: 2-HEAA, Reactants.[8]

Protocol:

-

Solvent System: Dissolve 3,4,5-trimethoxybenzaldehyde in 2-HEAA (approx 3 equivalents relative to aldehyde).

-

Reaction: Add nitroethane (1.2 equivalents). Stir at 50°C for 2 hours or Room Temperature for 24 hours.

-

Workup: Add water to the mixture. The hydrophobic product precipitates out, while the ionic liquid remains in the aqueous phase.

-

Filtration: Filter the yellow precipitate.[9] Wash with water.[1][4][10][8][9][11]

-

Recycling: The aqueous filtrate containing 2-HEAA can be dried (water removed via rotary evaporation) and reused.

-

Yield: 88–95%.

Comparative Analysis of Pathways

The following table summarizes the efficiency and requirements of each method to assist in experimental design.

| Parameter | Method A: Classical (AcOH/NH4OAc) | Method B: Microwave/Alumina | Method C: Ionic Liquid (2-HEAA) |

| Reaction Time | 2–4 Hours | 3–5 Minutes | 2–24 Hours |

| Temperature | 100°C (Reflux) | ~120°C (Internal) | 25°C – 50°C |

| Yield | 75–85% | 85–92% | 88–95% |

| Solvent Waste | High (Acetic Acid) | Low (Extraction only) | Very Low (Recyclable) |

| Scalability | High | Low/Medium | Medium |

| Equipment | Standard Glassware | Microwave Reactor | Standard Glassware |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the optimal synthesis protocol based on laboratory constraints.

Characterization Data

To validate the synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene, compare obtained data against these standard values:

-

Appearance: Canary yellow crystals.[9]

-

Melting Point: 94–96 °C.

-

Solubility: Insoluble in water; soluble in DCM, Acetone, hot Ethanol.

-

1H NMR (CDCl3, 400 MHz):

-

2.45 (s, 3H,

-

3.89 (s, 9H,

- 6.68 (s, 2H, Ar-H)

- 8.05 (s, 1H, Vinyl-H)

-

2.45 (s, 3H,

-

IR Spectrum: Strong absorption at ~1510 cm⁻¹ and ~1330 cm⁻¹ (Nitro group), ~1640 cm⁻¹ (C=C stretch).

References

-

Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines. Experientia. Link

-

Varma, R. S., et al. (1999). Solvent-free synthesis of nitroalkenes using microwave irradiation. Tetrahedron Letters. Link

-

Alizadeh, A., et al. (2011). Ionic liquid catalyzed Henry reaction. Journal of Molecular Liquids. Link

-

Kabalka, G. W., & Varma, R. S. (1987). Synthesis of nitroalkenes on solid supports. Organic Preparations and Procedures International. Link

-

Scientific Research Publishing. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. Link

Sources

- 1. 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 6. forum.lambdasyn.org [forum.lambdasyn.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. sciencemadness.org [sciencemadness.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Chemical and Pharmacological Profiling of 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene

Synthetic Pathways, Reactivity, and Bioactivity

Executive Summary

This technical guide provides an in-depth analysis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene (also designated as 3,4,5-trimethoxy-β-methyl-β-nitrostyrene). As a highly functionalized aromatic nitroalkene, this compound serves as a critical intermediate in the synthesis of phenethylamine derivatives and has garnered attention in medicinal chemistry for its intrinsic biological activity.

While historically significant as the direct precursor to 3,4,5-trimethoxyamphetamine (TMA), contemporary research focuses on the nitroalkene moiety as a pharmacophore. The electron-deficient alkene acts as a Michael acceptor, exhibiting cytotoxic, antibacterial, and antifungal properties by interacting with sulfhydryl groups in biological systems. This guide details the chemical identity, Henry reaction synthesis, reduction mechanisms, and analytical standardization of this compound.

Part 1: Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a 2-nitropropenyl side chain at position 1.

Table 1: Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-en-1-yl]benzene |

| Common Synonyms | 3,4,5-Trimethoxy-P2NP; 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene |

| CAS Registry Number | 5556-76-3 |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Appearance | Yellow crystalline needles or powder |

| Melting Point | 94–96 °C (Ethanol recrystallized) |

| Solubility | Soluble in DCM, Acetone, hot Ethanol; Insoluble in Water |

Structural Significance

The molecule features a "push-pull" electronic system. The three methoxy groups are electron-donating (via resonance), increasing the electron density of the aromatic ring. Conversely, the nitro group is strongly electron-withdrawing, making the

Part 2: Synthetic Pathways (The Henry Reaction)

The standard synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene involves the Henry Reaction (nitroaldol condensation) between 3,4,5-trimethoxybenzaldehyde and nitroethane.

Mechanism of Action

The reaction proceeds via a base-catalyzed deprotonation of nitroethane to form a nitronate anion, which attacks the aldehyde carbonyl. Spontaneous dehydration follows, driven by the conjugation of the resulting double bond with the aromatic ring.

Protocol 1: Ammonium Acetate Catalyzed Synthesis Note: This protocol is for research scale (10–50 mmol) synthesis.

-

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Nitroethane (Excess, acting as solvent/reagent or 1.5 eq in Acetic Acid)

-

Ammonium Acetate (0.2–0.5 eq)

-

Glacial Acetic Acid (Solvent)

-

-

Procedure:

-

Dissolve the aldehyde in glacial acetic acid.

-

Add nitroethane and ammonium acetate.

-

Heat the mixture to mild reflux (80–90 °C) for 2–4 hours. The solution will darken from pale yellow to deep orange/red.

-

-

Work-up:

-

Allow the solution to cool slowly to room temperature.

-

Crystallization often occurs spontaneously. If not, add a small volume of cold water or methanol to induce precipitation.

-

Filter the yellow crystals and wash with cold ethanol.

-

-

Purification:

-

Recrystallize from boiling ethanol or an ethanol/IPA mixture to remove unreacted aldehyde and polymeric side products.

-

Visualization: Henry Reaction Mechanism

Figure 1: Mechanism of the Henry Condensation yielding the nitroalkene.

Part 3: Reactivity Profile (Precursor Utility)

The nitroalkene moiety is a versatile gateway in organic synthesis.[1][2][3] While it is the direct precursor to phenethylamines, its reactivity extends to ketones (Nef reaction) and oximes.

Reduction Pathways

The reduction of the alkene and the nitro group can be controlled by the choice of reducing agent.

-

Hydride Reduction (LiAlH₄):

-

Reduces both the C=C double bond and the NO₂ group.

-

Product: 3,4,5-Trimethoxyamphetamine (TMA).

-

Note: This pathway is heavily regulated due to the controlled status of the product.

-

-

Catalytic Hydrogenation (H₂/Pd-C or Raney Ni):

-

Can be tuned.[4] Mild conditions reduce the alkene to a nitroalkane. Harsh conditions reduce to the amine.

-

-

Iron/Acid Reduction:

-

Reduces the C=C and hydrolyzes the imine intermediate to a ketone.

-

Product: 1-(3,4,5-trimethoxyphenyl)-2-propanone.

-

Visualization: Reduction Logic Flow

Figure 2: Divergent reduction pathways based on reagent selection.

Part 4: Pharmacological Potential (Non-Illicit)

Beyond its role as a drug precursor, the nitroalkene itself possesses significant bioactivity. The

1. Cytotoxicity and Anticancer Activity

Nitroalkenes are potent Michael acceptors . They can covalently bind to cysteine residues on proteins, inhibiting enzymatic function.

-

Mechanism: The electrophilic

-carbon reacts with cellular thiols (e.g., Glutathione, Tubulin). -

Application: Research indicates that trimethoxy-substituted nitrostyrenes can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cell lines (e.g., HeLa, MCF-7).

2. Antimicrobial Properties

The lipophilicity of the trimethoxy ring allows the compound to penetrate bacterial cell walls, while the nitro group disrupts metabolic pathways.

-

Spectrum: Activity has been observed against Gram-positive bacteria (e.g., S. aureus) and certain fungi (e.g., C. albicans).

Part 5: Analytical Standardization

To ensure scientific integrity, the compound must be validated using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: HP-5MS or equivalent non-polar column.

-

Fragmentation Pattern (EI, 70eV):

-

Molecular Ion (M+): m/z 253 (Distinct, stable).

-

Base Peak: Often m/z 206 (Loss of HNO₂ or similar fragment depending on conditions).

-

Tropylium Ion: Characteristic aromatic clusters around m/z 181 (Trimethoxybenzyl cation).

-

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Protons: Singlet at

6.7–6.8 ppm (2H, positions 2,6 on the ring). -

Vinyl Proton: Singlet (or fine quartet) at

8.0–8.1 ppm (1H). This downfield shift is characteristic of the alkene proton beta to the nitro group. -

Methoxy Groups:

-

Singlet at

3.8–3.9 ppm (9H). Often appears as two peaks: one for the 4-methoxy (3H) and one for the 3,5-dimethoxy (6H).

-

-

Methyl Group: Singlet (or fine doublet) at

2.4–2.5 ppm (3H, attached to the alkene).

References

- Synthesis and Reactivity: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Context: Synthesis of TMA precursor).

-

Henry Reaction Mechanism: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

-

Bioactivity of Nitrostyrenes: Carter, W., et al. (2016). "The synthetic

-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death."[6][7][8] PLOS ONE. Link -

Spectroscopic Data: National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-". NIST Chemistry WebBook. Link

-

Antibacterial Properties: Milhazes, N., et al. (2006). "

-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Toxicity Profile and Handling Protocols for Nitropropenyl Benzene Derivatives

Executive Summary

Nitropropenyl benzene derivatives (specifically

This guide provides a technical analysis of the toxicological mechanisms—primarily glutathione (GSH) depletion via Michael addition —and establishes rigorous handling protocols to mitigate occupational exposure risks.

Chemical Characterization & Reactivity

To understand the toxicity of nitropropenyl benzenes, one must first understand their electronic structure. These compounds are conjugated nitroalkenes .[3][4][5]

-

Structure: A benzene ring coupled to a propenyl chain with a nitro group (

) at the -

Electrophilicity: The nitro group is strongly electron-withdrawing.[3] When conjugated with the alkene double bond, it creates a region of low electron density at the

-carbon. -

The "Michael Acceptor" Status: This polarization makes the

-carbon highly susceptible to attack by "soft" nucleophiles (such as thiols in biological systems).[6] This is the fundamental driver of their toxicity and pharmacological activity [1].

| Property | Characteristic | Implication for Safety |

| Physical State | Crystalline Solid (usually yellow needles) | Dust generation is a primary inhalation risk. |

| Reactivity | High Electrophilicity | Reacts rapidly with skin proteins and mucous membranes. |

| Volatility | Low to Moderate | Sublimation can occur; lachrymatory vapors accumulate in closed vessels. |

Toxicological Profile

Mechanism of Action: The Michael Addition Pathway

The primary mechanism of cytotoxicity for nitropropenyl derivatives is covalent modification of cellular thiols . Unlike simple irritants that cause surface-level pH changes, these compounds penetrate cells and irreversibly alkylate critical proteins and cofactors.

-

Glutathione (GSH) Depletion: GSH is the cell's master antioxidant. The thiol group (-SH) of GSH attacks the

-carbon of the nitroalkene. -

Adduct Formation: This forms a stable thioether adduct.

-

Oxidative Stress: The depletion of free GSH leaves the cell vulnerable to Reactive Oxygen Species (ROS), leading to apoptosis or necrosis [2].

Visualization: Molecular Mechanism of Toxicity

Figure 1: The Michael addition pathway showing the alkylation of Glutathione by nitropropenyl derivatives, leading to cellular toxicity.

Acute Toxicity Data

While specific LD50 values vary by derivative, the core 1-phenyl-2-nitropropene (P2NP) and

-

Oral Toxicity: Classified as Acute Tox. 4 (Harmful if swallowed).[2] Estimated LD50 in rats is typically between 500–1500 mg/kg [3].

-

Respiratory Sensitization: High. These compounds are potent lachrymators (tear agents). Inhalation of dust or vapor triggers immediate, severe irritation of the upper respiratory tract (STOT SE 3).

-

Skin/Eye: Causes severe skin irritation (Category 2) and serious eye irritation (Category 2A).[2] The lipophilic nature allows them to penetrate the stratum corneum, reacting with sub-dermal proteins [4].

Risk Management & Engineering Controls

Hierarchy of Controls

Reliance on PPE alone is insufficient due to the lachrymatory nature of these compounds.

-

Elimination/Substitution: If possible, generate the nitroalkene in situ and reduce immediately, rather than isolating the solid.

-

Engineering:

-

Fume Hood: MANDATORY.[7] Minimum face velocity of 100 fpm.

-

Local Exhaust: Use a snorkel for weighing operations if a balance enclosure is not available.

-

-

Administrative: Designated "Red Zone" areas for handling; no solo work during scale-up.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against nitro-aromatics during prolonged contact due to permeation.

| PPE Type | Recommendation | Rationale |

| Gloves (Splash) | Double-gloved Nitrile (min 5 mil) | Adequate for incidental splash only. Change immediately upon contamination. |

| Gloves (Handling) | Silver Shield / Laminate | Required for cleaning spills or handling solutions. Nitro compounds permeate nitrile/latex rapidly. |

| Respiratory | Full-face respirator with OV/P100 cartridges | Only required if working outside a hood (e.g., spill cleanup). The P100 stops dust; OV stops sublimed vapor. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to lachrymatory vapors. |

Operational Protocols

Safe Weighing and Transfer

The most critical moment for exposure is the transfer of dry solid, which generates invisible lachrymatory dust.

-

Preparation: Place the analytical balance inside the fume hood or a vented balance enclosure.

-

Static Control: Use an anti-static gun on the weighing boat. Nitropropenes are often fluffy, electrostatic crystals that "jump" during weighing.

-

Transfer: Do not use spatulas that generate dust. Use a pouring technique or a closed-transfer system for quantities >10g.

-

Solvation: Dissolve the solid in the reaction solvent (e.g., IPA, Toluene) immediately. Do not leave the dry solid exposed.

Chemical Neutralization & Waste Disposal

Disposing of active nitroalkenes in general waste is hazardous due to their reactivity. They should be chemically neutralized before disposal.

Protocol: Reductive Quench (The Borohydride Method) Note: This converts the toxic nitroalkene into a less reactive amine or alkane derivative [5].

-

Setup: In a fume hood, dissolve the waste nitropropene in Ethanol or Methanol.

-

Reduction: Slowly add excess Sodium Borohydride (

) or dilute -

Monitoring: Allow to stir for 1 hour. Confirm disappearance of the yellow nitroalkene color (or check via TLC).

-

Disposal: Neutralize the mixture to pH 7 and dispose of as organic solvent waste. Do not pour down the drain.

Visualization: Safe Handling Workflow

Figure 2: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the material.

References

-

Loomis, A. & Hayes, A. (2025). Michael acceptor molecules in natural products and their mechanism of action. National Institutes of Health (PMC). Link

-

Schwöbel, J. A., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry. Link

-

Cayman Chemical. (2025). Safety Data Sheet: Phenyl-2-nitropropene. Link

-

ECHA (European Chemicals Agency). (2023).[8] Substance Information: 1-nitro-2-phenylpropene. Link

-

BenchChem. (2025).[1][9] Essential Procedures for the Safe Disposal of Nitroalkenes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. sci-rad.com [sci-rad.com]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Ammonium Acetate-Catalyzed Henry Condensation of 3,4,5-Trimethoxybenzaldehyde

Executive Summary

The synthesis of (E)-3,4,5-trimethoxy-

This application note provides drug development professionals and synthetic chemists with a deep mechanistic understanding, an optimized and self-validating experimental protocol, and a comparative analysis of reaction conditions to ensure high-yield, reproducible scale-up.

Mechanistic Insights: The Causality of Experimental Choices

To achieve high yields and minimize side reactions (such as polymerization or Schiff base formation), understanding the physicochemical role of each reagent is paramount.

The Bifunctional Role of Ammonium Acetate

In this protocol, ammonium acetate acts as a mild, bifunctional catalyst. The acetate anion (

The Necessity of Glacial Acetic Acid

While the condensation step can occur in various solvents, glacial acetic acid is deliberately chosen to drive the reaction to completion. The Henry reaction is reversible; however, the mildly acidic environment provided by glacial acetic acid, combined with thermal energy (reflux), facilitates the rapid antiperiplanar elimination of water from the intermediate

Reaction pathway of the ammonium acetate-catalyzed Henry condensation.

Comparative Data: Optimization of Reaction Conditions

Quantitative optimization is essential for balancing throughput and yield. The table below summarizes the outcomes of different established methodologies for this specific transformation.

| Methodology | Catalyst | Solvent | Temp / Time | Yield | Scalability / Notes |

| Classical Reflux [1] | Glacial Acetic Acid | 105°C / 3-4 h | 73 - 80% | Excellent. Highly reproducible; self-purifying via precipitation. | |

| Solvent-Free [4] | Nitromethane (Excess) | 100°C / 4 h | ~70% | Moderate. Excess nitromethane poses thermal/explosive hazards at scale. | |

| Microwave-Assisted [5] | Nitromethane | 150°C / 6 min | 80 - 85% | Poor for large scale. Ideal for rapid library generation in discovery phases. | |

| Primary Amine [6] | Methylamine (Aq) | Methanol | 40-50°C / 1 h | ~90% | Good. However, prone to Schiff base impurities requiring column chromatography. |

Standard Operating Procedure (SOP): Classical Reflux Method

This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) serve as in-process controls to verify reaction progression.

Materials and Reagents

-

3,4,5-Trimethoxybenzaldehyde : 19.6 g (100 mmol, 1.0 eq)

-

Nitromethane : 16.2 mL (300 mmol, 3.0 eq)

-

Ammonium Acetate (Anhydrous) : 2.3 g (30 mmol, 0.3 eq)

-

Glacial Acetic Acid : 50 mL

-

Methanol : For recrystallization (~100 mL)

Step-by-Step Protocol

-

Reaction Setup : Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a water-cooled reflux condenser. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde.

-

Reagent Addition : Dissolve 19.6 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of glacial acetic acid. Add 16.2 mL of nitromethane, followed by 2.3 g of anhydrous ammonium acetate[2].

-

Causality Check: Anhydrous

is critical; ambient moisture can prematurely hydrolyze the intermediate and stall the dehydration step.

-

-

Thermal Activation : Lower the flask into an oil bath pre-heated to 110°C. Maintain a gentle reflux for 3 to 4 hours.

-

In-Process Control: The solution will transition from a pale yellow to a deep, vibrant orange/red, indicating the formation of the highly conjugated

-system of the nitrostyrene.

-

-

Quenching and Precipitation : Remove the flask from the heat source and allow it to cool to approximately 50°C. Slowly pour the reaction mixture into a beaker containing 250 mL of vigorously stirred, ice-cold distilled water[1].

-

Self-Validation: A bright yellow, crystalline mass will immediately precipitate. If the product oils out, the water was not cold enough, or stirring was insufficient.

-

-

Isolation : Collect the crude yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove all traces of acetic acid and water-soluble ammonium salts.

-

Purification : Transfer the crude solid to an Erlenmeyer flask. Add boiling methanol incrementally until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) overnight.

-

Final Recovery : Filter the recrystallized bright yellow needles, wash with a minimal amount of ice-cold methanol, and dry under high vacuum. Expected yield: 17.5 - 19.0 g (73-80%). Melting point: 120–123°C[1].

Experimental workflow for the synthesis and isolation of the target nitrostyrene.

References

- CN101607938A - A novel isoquinoline antitumor compound and its preparation method Source: Google Patents URL

-

Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: PMC / NIH URL:[Link]

-

#96 M; mescaline; 3,4,5-trimethoxyphenethylamine (PiHKAL) Source: Studfile / Alexander Shulgin URL:[Link]

-

Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-